molecular formula C16H17NO5S B281655 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate

4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate

Cat. No. B281655
M. Wt: 335.4 g/mol
InChI Key: MABASKXEMGYBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate is not fully understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects:
Studies have shown that 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has also been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic and should be handled with care.

Future Directions

There are many potential future directions for the use of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on its anti-inflammatory and anti-cancer properties. Another direction is the synthesis of new natural products and biologically active compounds using this compound as a reagent. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminophenyl acetate in the presence of a base such as triethylamine. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

This compound has been widely used in scientific research as a reagent in organic synthesis. It has been shown to have potential applications in the development of new drugs and pharmaceuticals. It has also been used in the synthesis of various natural products and biologically active compounds.

properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

(4-acetamidophenyl) 4-ethoxybenzenesulfonate

InChI

InChI=1S/C16H17NO5S/c1-3-21-14-8-10-16(11-9-14)23(19,20)22-15-6-4-13(5-7-15)17-12(2)18/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

MABASKXEMGYBIQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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